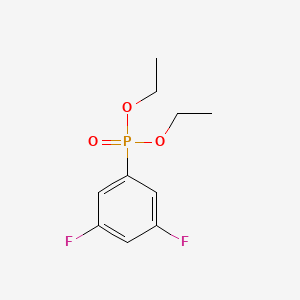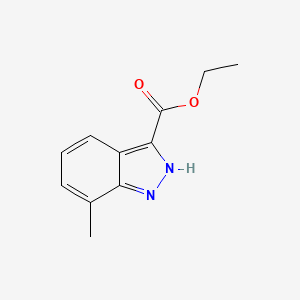![molecular formula C21H20O4 B13692207 1,3-Bis[4-(allyloxy)phenyl]-3-hydroxy-2-propen-1-one](/img/structure/B13692207.png)
1,3-Bis[4-(allyloxy)phenyl]-3-hydroxy-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of di(4-allyloxy)benzoylmethane typically involves the reaction of 4-allyloxybenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the final product.
Industrial Production Methods
Industrial production of di(4-allyloxy)benzoylmethane may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Di(4-allyloxy)benzoylmethane undergoes various chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzoylmethane core can be reduced to form alcohols.
Substitution: The allyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 4-allyloxybenzaldehyde or 4-allyloxybenzoic acid.
Reduction: Formation of di(4-allyloxy)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Di(4-allyloxy)benzoylmethane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism by which di(4-allyloxy)benzoylmethane exerts its effects involves interactions with various molecular targets. The allyloxy groups can participate in hydrogen bonding and van der Waals interactions, while the benzoylmethane core can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards different biological targets, such as enzymes or receptors.
類似化合物との比較
Similar Compounds
- Di(4-methoxy)benzoylmethane
- Di(4-ethoxy)benzoylmethane
- Di(4-propoxy)benzoylmethane
Uniqueness
Di(4-allyloxy)benzoylmethane is unique due to the presence of allyloxy groups, which confer distinct reactivity and potential for further functionalization compared to its methoxy, ethoxy, and propoxy analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C21H20O4 |
|---|---|
分子量 |
336.4 g/mol |
IUPAC名 |
3-hydroxy-1,3-bis(4-prop-2-enoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H20O4/c1-3-13-24-18-9-5-16(6-10-18)20(22)15-21(23)17-7-11-19(12-8-17)25-14-4-2/h3-12,15,22H,1-2,13-14H2 |
InChIキー |
NISJCTPHEWGORP-UHFFFAOYSA-N |
正規SMILES |
C=CCOC1=CC=C(C=C1)C(=CC(=O)C2=CC=C(C=C2)OCC=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Carboxymethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B13692124.png)
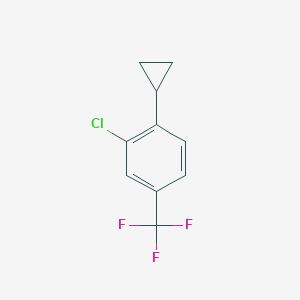

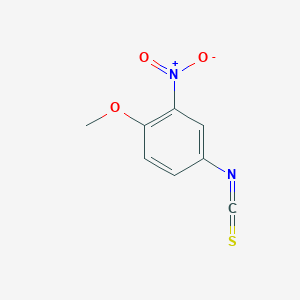
![2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B13692140.png)
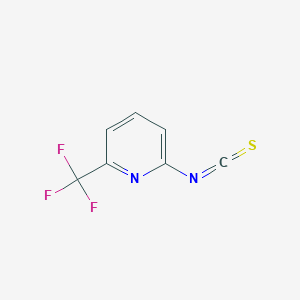
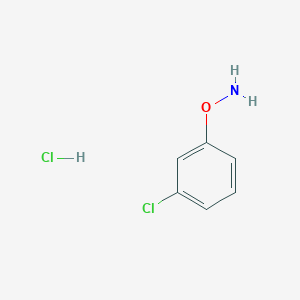


![2-(5-Chloro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13692165.png)
![8-Chloro-6-iodo-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13692172.png)
